molecular formula C13H18N4 B15290895 (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B15290895
M. Wt: 230.31 g/mol
InChI Key: LMQWZLWBKBLWPT-UHFFFAOYSA-N
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Description

(1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a pyrazole-based compound characterized by a pyridin-2-yl substituent at the 3-position of the pyrazole ring and an isobutyl group at the 1-position. Its molecular formula is C13H18N4, with a molecular weight of 230.31 g/mol. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors or riboswitch modulators .

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

[2-(2-methylpropyl)-5-pyridin-2-ylpyrazol-3-yl]methanamine

InChI

InChI=1S/C13H18N4/c1-10(2)9-17-11(8-14)7-13(16-17)12-5-3-4-6-15-12/h3-7,10H,8-9,14H2,1-2H3

InChI Key

LMQWZLWBKBLWPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isobutyl and pyridine substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and

Biological Activity

(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring with an isobutyl group at position 1, a pyridin-2-yl group at position 3, and a methanamine group at position 5. The unique arrangement of these functional groups contributes to its distinct chemical properties and biological activities.

Synthesis Methods

The synthesis of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine can be achieved through various methods, including:

  • Condensation Reactions : Involving hydrazine and appropriate carbonyl compounds.
  • Alkylation Reactions : Using isobutyl halides to introduce the isobutyl group.
  • Coupling Reactions : Such as Suzuki-Miyaura coupling for attaching the pyridine moiety.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives, including (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, can inhibit the growth of various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated antiproliferative effects on breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
  • In vivo Studies : Animal models have indicated significant tumor reduction in xenograft studies.

Antimicrobial and Anti-inflammatory Properties

The compound has also been evaluated for its antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : Exhibits inhibition against various bacterial strains, indicating potential as an antibacterial agent.
  • Anti-inflammatory Activity : Demonstrates the ability to reduce inflammation in animal models, with mechanisms involving inhibition of COX enzymes.

The biological activity of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine may involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : It may act on receptors related to pain and inflammation pathways.

Comparative Analysis with Other Pyrazole Derivatives

To highlight the uniqueness of this compound, a comparison with other similar pyrazole derivatives is presented in the following table:

Compound NameKey DifferencesBiological Activity
1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-aminoContains a pyridin-3-yl groupAnticancer, anti-inflammatory
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-aminoFeatures a thiophen groupAntimicrobial
1-Isobutyl-3-(pyridin-2-yloxy)-1H-pyrazolContains an ether linkageAnticancer

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine:

  • Study on Anticancer Effects : A recent study reported that this compound inhibited the proliferation of colorectal cancer cells with an IC50 value comparable to established anticancer drugs .
  • Anti-inflammatory Research : Another study found that it significantly reduced carrageenan-induced paw edema in rats, suggesting strong anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogous pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (R) Heteroaromatic Ring (X) Key Properties/Applications
(1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine C13H18N4 230.31 Isobutyl Pyridine High lipophilicity; potential kinase modulation
(1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine C10H12N4 188.23 Methyl Pyridine Discontinued (synthesis challenges); lower bioavailability
(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine C11H15N3S 221.32 Isopropyl Thiophene Enhanced π-π stacking (thiophene); sulfur-driven electronic effects
Key Observations:

Methyl-substituted analogs (e.g., C10H12N4) face discontinuation due to synthetic instability, as noted in commercial catalogs .

Heteroaromatic Ring Influence :

  • The pyridine ring (in the target compound) offers nitrogen-based hydrogen bonding, critical for interactions with biological targets like riboswitches or enzymes .
  • Replacing pyridine with thiophene (as in C11H15N3S) introduces sulfur-mediated electronic effects, altering binding affinity in redox-active environments .

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